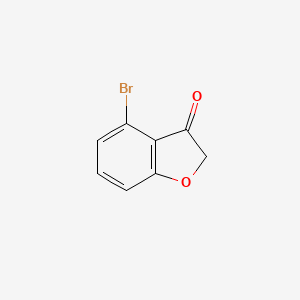4-Bromobenzofuran-3(2H)-one
CAS No.: 1020966-78-2
Cat. No.: VC3358605
Molecular Formula: C8H5BrO2
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020966-78-2 |
|---|---|
| Molecular Formula | C8H5BrO2 |
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 4-bromo-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 |
| Standard InChI Key | UIGIMSDONVLDBV-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(O1)C=CC=C2Br |
| Canonical SMILES | C1C(=O)C2=C(O1)C=CC=C2Br |
Introduction
Chemical Identity and Properties
Basic Chemical Information
4-Bromobenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol. It is also known by its IUPAC name 4-bromo-1-benzofuran-3-one. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1020966-78-2, which serves as its unique identifier in chemical databases worldwide.
Structural Characteristics
The structure of 4-Bromobenzofuran-3(2H)-one consists of a benzofuran core with a ketone group at the 3-position and a bromine atom at the 4-position. The standard InChI notation for this compound is InChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2, which precisely defines its molecular structure in a machine-readable format. The compound's structural representation is characterized by a fused ring system comprising a benzene ring and a furan ring, with specific functional group substitutions that determine its chemical behavior and reactivity.
Table 1: Chemical Identity of 4-Bromobenzofuran-3(2H)-one
| Parameter | Value |
|---|---|
| CAS Number | 1020966-78-2 |
| Molecular Formula | C8H5BrO2 |
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 4-bromo-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 |
| Standard InChIKey | UIGIMSD |
Synthesis and Production
Synthetic Routes
-
Bromination of benzofuran-3(2H)-one using appropriate brominating agents under controlled conditions to achieve regioselective substitution at the 4-position.
-
Cyclization of appropriately substituted phenylacetic acid derivatives that already contain the bromine atom at the desired position.
-
Metal-catalyzed cross-coupling reactions using suitable precursors with pre-installed bromine functionality.
These synthetic approaches would typically require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to achieve the desired regioselectivity and yield.
Production Considerations
Industrial production of 4-Bromobenzofuran-3(2H)-one would necessitate optimization of synthetic routes for scale-up, considering factors such as cost-effectiveness, environmental impact, and process safety. The development of environmentally friendly synthesis methods, possibly involving greener solvents and catalysts, represents an important area for future research in the production of this compound.
Applications and Uses
Chemical Building Block
Another significant application of 4-Bromobenzofuran-3(2H)-one lies in its utility as a chemical building block or intermediate in organic synthesis. The bromine functionality provides a reactive site for various transformations, including:
-
Cross-coupling reactions (e.g., Suzuki, Negishi, or Sonogashira couplings)
-
Metal-halogen exchange reactions
-
Nucleophilic substitution reactions
-
Radical-mediated transformations
These reactions enable the incorporation of the benzofuran-3(2H)-one scaffold into more complex molecular structures, potentially leading to new compounds with interesting properties and applications.
| Parameter | Classification/Statement |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| Precautionary Statements | P280, P305+P351+P338 |
| Recommended Storage | Cool, dry place in tightly closed containers |
Current Research and Future Perspectives
Research Status
-
Structure-Activity Relationship (SAR) studies to determine how the bromine substitution at the 4-position affects biological activity compared to other brominated benzofuran derivatives.
-
Development of novel synthetic methodologies for more efficient and selective preparation of 4-Bromobenzofuran-3(2H)-one and related compounds.
-
Exploration of the compound's reactivity in various chemical transformations, particularly those that leverage the bromine functionality.
Future Research Directions
Future research involving 4-Bromobenzofuran-3(2H)-one might explore:
-
Comprehensive evaluation of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
-
Development of environmentally friendly synthetic routes that minimize waste generation and utilize safer reagents.
-
Investigation of its potential as a scaffold for the development of molecular probes or imaging agents, leveraging the bromine atom for further functionalization or as a site for radioisotope incorporation.
-
Computational studies to predict and understand its physicochemical properties, reactivity, and potential biological interactions.
Comparative Analysis with Related Compounds
Structural Analogs
Understanding 4-Bromobenzofuran-3(2H)-one in relation to its structural analogs provides valuable insights into its unique properties and potential applications. While the search results provide limited direct comparative data, the presence of information about related compounds such as 5-Bromobenzofuran-3(2H)-one (CAS: 54450-20-3) and 7-Bromobenzofuran-3(2H)-one (CAS: 519018-52-1) allows for some structural comparisons .
The positional isomers of bromobenzofuran-3(2H)-one differ in the location of the bromine atom on the benzene ring portion of the benzofuran scaffold. This positional variation likely results in distinct electronic, steric, and physicochemical properties that could influence their respective chemical reactivities and biological activities. Comparative studies of these isomers could provide valuable structure-activity relationship data.
Table 3: Comparison of Bromobenzofuran-3(2H)-one Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Bromobenzofuran-3(2H)-one | 1020966-78-2 | C8H5BrO2 | 213.03 |
| 5-Bromobenzofuran-3(2H)-one | 54450-20-3 | C8H5BrO2 | 213.03 |
| 7-Bromobenzofuran-3(2H)-one | 519018-52-1 | C8H5BrO2 | 213.03 |
Structure-Property Relationships
The position of the bromine atom in these isomers may influence:
-
Electronic distribution within the molecule, affecting its reactivity patterns in chemical transformations.
-
Binding interactions with biological targets, potentially resulting in different pharmacological profiles.
-
Physical properties such as melting point, solubility, and lipophilicity, which are critical parameters for pharmaceutical applications.
-
Metabolic stability and toxicological profiles, influencing their potential utility as drug candidates or chemical probes.
Systematic investigations comparing these isomers would contribute significantly to our understanding of structure-property relationships in this class of compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume